molecular formula C13H11N4NaO5S B15354006 8(-p-Sulfophenyl)theophylline Sodium Salt

8(-p-Sulfophenyl)theophylline Sodium Salt

Cat. No.: B15354006
M. Wt: 358.31 g/mol
InChI Key: ZLNISIZPUHAOJZ-UHFFFAOYSA-M
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Description

8-(p-Sulfophenyl)theophylline Sodium Salt (8-SPT) is a xanthine derivative structurally modified to enhance water solubility while retaining adenosine receptor antagonism. The addition of a p-sulfophenyl group at the 8-position of theophylline introduces an anionic sulfonate moiety, enabling sodium salt formation for improved aqueous dissolution . This compound is widely used in preclinical studies to investigate adenosine receptor-mediated pathways in cardiovascular, neurological, and metabolic systems .

Properties

Molecular Formula

C13H11N4NaO5S

Molecular Weight

358.31 g/mol

IUPAC Name

sodium;4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonate

InChI

InChI=1S/C13H12N4O5S.Na/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22;/h3-6H,1-2H3,(H,14,15)(H,20,21,22);/q;+1/p-1

InChI Key

ZLNISIZPUHAOJZ-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Theophylline

  • Structure : Lacks the 8-phenyl sulfonate group.
  • Receptor Affinity: Non-selective adenosine A1/A2 receptor antagonist with low potency (KB ~14,000 nM in rat brain) .
  • Solubility : Poor water solubility (pH 6.1 in saturated solution) .

8-Phenyltheophylline

  • Structure : Contains an unsubstituted phenyl group at the 8-position.
  • Receptor Affinity : Higher selectivity for A1 receptors compared to theophylline (KB = 400 nM in rat brain) but lower water solubility .
  • Applications: Used in studies requiring lipid-soluble adenosine antagonists.

1,3-Dipropyl-8-(p-sulfophenyl)xanthine

  • Structure : Features 1,3-dipropyl substitutions alongside the 8-p-sulfophenyl group.
  • Receptor Affinity : Enhanced A1 selectivity (KB = 2,500 nM in rat brain) and moderate solubility due to the sulfonate group .
  • Advantages : Balances receptor selectivity and solubility better than 8-SPT.

Key Comparative Data

Property Theophylline 8-Phenyltheophylline 8-SPT 1,3-Dipropyl-8-(p-sulfophenyl)xanthine
A1 KB (nM) 14,000 400 4,500 2,500
A2 Selectivity Non-selective A1-preferring A1-preferring A1-selective
Water Solubility Low (pH 6.1) Very low High (sodium salt) Moderate
Key Applications Bronchodilation In vitro receptor studies In vivo cardiovascular/neuro studies Receptor-specific assays

Data compiled from .

Functional and Pharmacokinetic Differences

Receptor Selectivity

  • 8-SPT exhibits reduced affinity for adenosine receptors compared to 8-phenyltheophylline due to the polar sulfonate group, which sterically hinders receptor binding . However, its sodium salt formulation improves bioavailability in peripheral tissues, making it suitable for systemic administration .
  • In contrast, 1,3-dipropyl-8-(p-sulfophenyl)xanthine maintains higher A1 receptor affinity despite similar substitutions, likely due to optimized alkyl chain interactions with receptor pockets .

Solubility and Biodistribution

  • The sulfonate group in 8-SPT increases solubility (>10-fold compared to theophylline), reducing nonspecific binding and enhancing peripheral selectivity. This property is critical for studies requiring minimal blood-brain barrier penetration .
  • 8-Phenyltheophylline, lacking ionizable groups, accumulates in lipid-rich tissues, limiting its utility in aqueous physiological models .

In Vivo Efficacy

  • In ischemic preconditioning models, 8-SPT abolished the cardioprotective effects of ticagrelor by blocking adenosine receptor signaling, highlighting its role in modulating myocardial injury .
  • Compared to caffeine (another xanthine derivative), 8-SPT shows fewer CNS side effects due to restricted brain uptake, as demonstrated in biodistribution studies .

Research Implications and Limitations

  • Advantages of 8-SPT: Ideal for peripheral adenosine receptor studies. Suitable for prolonged in vivo experiments requiring stable solubility.
  • Limitations: Lower receptor affinity than non-sulfonated analogs. Limited utility in CNS-targeted research due to poor brain penetration .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-(p-Sulfophenyl)theophylline Sodium Salt, and how do solubility properties influence synthesis design?

  • Answer: Synthesis typically follows acid-base titration or precipitation methods, depending on solubility. For soluble salts like sodium derivatives, titration of a weak acid (e.g., 8-(p-Sulfophenyl)theophylline) with a strong base (e.g., NaOH) is common. Confirm solubility using standardized tables (e.g., sodium salts are generally soluble in water except with specific counterions) . Purification via recrystallization or vacuum filtration is recommended. Include solubility testing (e.g., in water, ethanol) to optimize yield .

Q. How can researchers determine the pH and solubility of 8-(p-Sulfophenyl)theophylline Sodium Salt experimentally?

  • Answer: Dissolve the compound in distilled water and test pH using calibrated pH paper or a pH meter. Compare results to theoretical predictions: sodium salts of sulfonic acids (strong acid) paired with weak bases typically yield neutral to slightly basic solutions. For solubility, perform gravimetric analysis by dissolving incremental amounts in solvents at controlled temperatures and filtering undissolved material .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Answer: Use HPLC (for purity assessment, detecting residual solvents or byproducts) and NMR (to confirm sulfophenyl and theophylline moieties). Quantitative titration (e.g., acid-base for sodium content) complements these methods. For anion confirmation, perform ion chromatography or conductometric titrations .

Advanced Research Questions

Q. How can theoretical frameworks guide the design of experiments involving 8-(p-Sulfophenyl)theophylline Sodium Salt?

  • Answer: Anchor research in established theories, such as Bronsted-Lowry acid-base interactions (to predict solubility/reactivity) or ligand-receptor binding models (if studying adenosine receptor antagonism). For example, thermodynamic principles can optimize synthesis conditions, while molecular docking simulations may elucidate structure-activity relationships .

Q. How should researchers address contradictions in data (e.g., inconsistent bioassay results) for this compound?

  • Answer: Conduct methodological audits :

  • Verify salt form consistency (e.g., residual TFA in synthesis may interfere with cell assays; switch to acetate/HCl salt if needed) .
  • Replicate experiments under controlled variables (temperature, solvent purity).
  • Apply statistical tools (e.g., ANOVA for batch effects) and cross-validate with orthogonal techniques (e.g., LC-MS vs. UV-Vis quantification) .

Q. What strategies minimize batch-to-batch variability in 8-(p-Sulfophenyl)theophylline Sodium Salt synthesis?

  • Answer:

  • Standardize purification protocols (e.g., gradient elution in HPLC).
  • Quantify sodium content via flame photometry or ICP-MS.
  • Include quality control metrics : peptide content analysis (if applicable), residual solvent testing, and solubility profiling .

Q. How can researchers design pharmacological studies to evaluate this compound’s adenosine receptor antagonism?

  • Answer:

  • Use radioligand binding assays (e.g., competition assays with [³H]CGS-21680 for A₂A receptors).
  • Ensure salt form compatibility: TFA salts may require conversion to acetate/HCl to avoid cytotoxicity .
  • Pair in vitro assays with in vivo models (e.g., bronchorelaxation studies in rodents) and validate via knockout/mutant controls .

Q. What methodologies optimize reaction conditions for scaling synthesis without compromising purity?

  • Answer: Apply Design of Experiments (DOE) to variables like temperature, stoichiometry, and mixing rates. Use response surface methodology (RSM) to identify optimal conditions. Monitor in real-time with PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

Q. How can this compound be integrated into cross-disciplinary research (e.g., materials science or environmental chemistry)?

  • Answer: Explore applications in:

  • Membrane technologies : As a hydrophilic modifier in filtration membranes (study flux rates and solute rejection) .
  • Renewable energy : Investigate its role in fuel cell electrolytes (test ionic conductivity and thermal stability) .
  • Theoretical linkages to environmental fate (e.g., photodegradation kinetics in aqueous systems) .

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